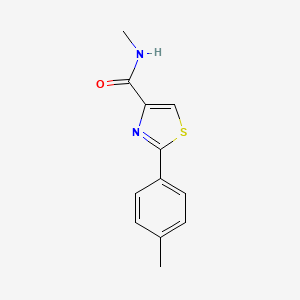
N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide, also known as MTA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. MTA has been found to have various biochemical and physiological effects, making it a promising candidate for many applications in the field of medicine and biology.
Aplicaciones Científicas De Investigación
Metabolism and Disposition
N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide, as part of various compounds, has been studied for its metabolism and disposition in humans. Notably, SB-649868, a compound containing a similar thiazole structure, has been examined for its metabolism and excretion patterns. After oral administration, it was found that the majority of the drug-related material was eliminated via feces, and only a minor portion was excreted through urine. The compound was extensively metabolized, with the primary route involving oxidation of the benzofuran ring. The metabolism resulted in several metabolites, indicating a complex biotransformation pathway in the body (Renzulli et al., 2011).
Pharmacokinetics
Meloxicam, which has a thiazole moiety similar to N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide, has been studied for its pharmacokinetics. In a study involving human subjects, it was noted that the compound was extensively metabolized, predominantly through hydroxylation and further oxidation of the methyl group of the thiazolyl moiety. This indicates the involvement of complex enzymatic pathways in the processing of such compounds in the body (Schmid et al., 1995).
Therapeutic Applications
Compounds structurally similar to N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide have been explored for various therapeutic applications. Tiazofurin, a compound with a thiazole structure, was studied for its antitumor activity and pharmacokinetics. It was found to have significant effects against tumor models and a well-characterized pharmacokinetic profile, although its dose-limiting toxicities required careful management (Melink et al., 1985).
Propiedades
IUPAC Name |
N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-3-5-9(6-4-8)12-14-10(7-16-12)11(15)13-2/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPAGPICVBZPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

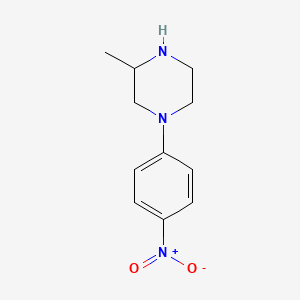
![3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid](/img/structure/B2818786.png)
![3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2818787.png)
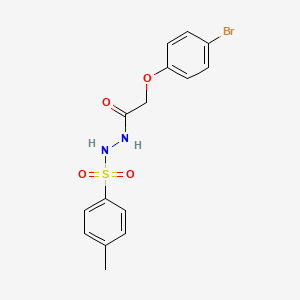
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2818791.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2818793.png)
![8-(4-Bromophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2818796.png)
![2-(methylsulfanyl)-N-[3-(1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2818797.png)

![N-(benzo[d]thiazol-6-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2818800.png)
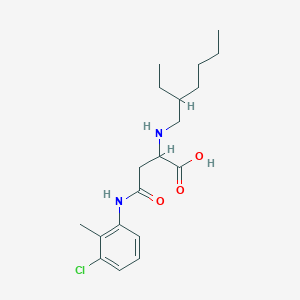
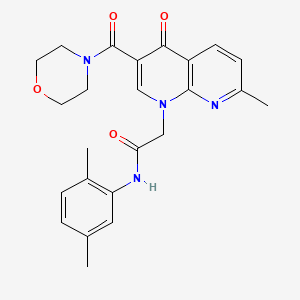
![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2818805.png)
![Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate](/img/structure/B2818807.png)